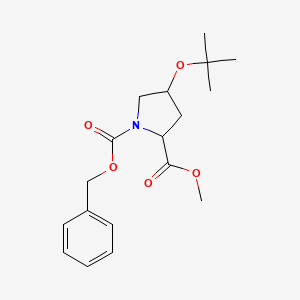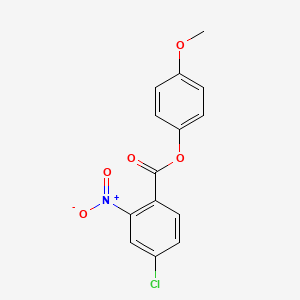![molecular formula C23H31N5O4 B12498265 Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)
Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is a complex organic compound featuring a piperidine backbone, an oxadiazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antiviral, antibacterial, and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide derivatives are structurally similar and are studied for their pharmacological properties.
Uniqueness
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is unique due to the combination of the oxadiazole ring and piperidine moiety, which imparts distinct biological activities and enhances its potential as a drug candidate .
Propiedades
Fórmula molecular |
C23H31N5O4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
ethyl 4-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H31N5O4/c1-2-31-23(30)28-14-10-19(11-15-28)24-22(29)18-8-12-27(13-9-18)16-20-25-21(26-32-20)17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3,(H,24,29) |
Clave InChI |
YLCBLZLDVIMRJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
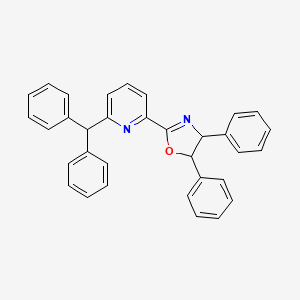
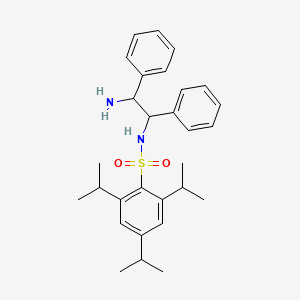
![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
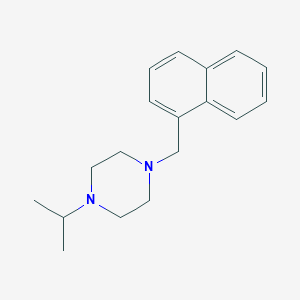
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)
